Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine
Description
Properties
CAS No. |
87986-56-9 |
|---|---|
Molecular Formula |
C6H3N5O |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C6H3N5O/c1-2-7-11-5(1)10-9-4-3-8-12-6(4)11/h1-3H |
InChI Key |
SJQMSKIXPHFHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NC3=C(N2N=C1)ON=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diazopyrazoles with Isoxazolyl Enamines
A key method involves reacting diazopyrazole derivatives with isoxazolyl enamines under mild conditions. For example:
- Diazopyrazole (6) reacts with isoxazol-5-yl enamines (3a–d) in dry aprotic solvents (e.g., THF or DCM) at room temperature for 12–24 hours, yielding non-aromatic DAT–NMe₂ derivatives (10, 11a–d) with 45–78% efficiency.
- Mechanism : The enamine’s nucleophilic β-carbon attacks the electrophilic diazo group, followed by cyclization and elimination of nitrogen gas.
| Component | Role | Reaction Parameters |
|---|---|---|
| Diazopyrazole | Electrophilic reagent | Room temperature, 12–24 h |
| Isoxazolyl enamine | Nucleophile | Dry aprotic solvent (THF/DCM) |
Outcome :
- Stokes shifts of 80–120 nm and quantum yields up to 33.3%.
- Intramolecular hydrogen bonding stabilizes the fused triazine core.
Acid-Promoted Ring Closure of Hydrazones
Phenylhydrazones of 5-acyl-1,2,4-triazines undergo HCl-mediated cyclization to form pyrazolo-triazine frameworks:
- Example : 5-Acetyl-3-phenyl-1,2,4-triazine reacts with p-tolylhydrazine in ethanol-dioxane (3:1) under reflux with 1.1 eq HCl, yielding pyrazolo[4,3-e]triazine derivatives in 65–82% yield.
- Hydrazone Formation : Condense 5-acyl-triazine with arylhydrazine in ethanol/HCl.
- Cyclization : Reflux in ethanol-dioxane/HCl (2–14 h).
- Purification : Column chromatography (chloroform) and recrystallization (ethanol-water).
| Starting Material | Product Yield (%) | Reaction Time (h) | Melting Point (°C) |
|---|---|---|---|
| 5-Acetyl-3-phenyl-triazine | 69 | 14 | 168–171 |
| 5-Benzoyl-3-methyl-triazine | 75 | 2 | 155–158 |
Multi-Component One-Pot Synthesis
A scalable approach combines vicinal amino-nitrile precursors with esters/amines in acetic acid:
- Procedure : Mix azolo[1,5-a]pyrimidine amino-nitrile, triethyl orthoacetate, and morpholine in acetic acid. Heat at 80°C for 6 hours to form tricyclic products (e.g., pyrimido[4,5-e]triazolo-triazines) in 60–85% yield.
- Avoids isolation of intermediates.
- Tolerates diverse substituents (e.g., aryl, alkyl, heteroaryl).
- Amine attacks the electron-deficient carbon of the nitrile/ester.
- Cyclodehydration forms the triazine ring.
- Tautomerization stabilizes the fused isoxazole-pyrazole system.
Sodium Azide-Mediated Tetrazole Ring Formation
For derivatives with fused tetrazole rings:
- Step 1 : React pyrazolo-triazine sulfonamide (2a–d) with sodium azide in anhydrous ethanol under reflux.
- Step 2 : Purify via column chromatography (CH₂Cl₂:EtOH, 100:1) to obtain pyrazolo-tetrazolo-triazines (3a–b) with 70–88% yield.
- Tautomerization between tetrazole and azide forms occurs in solution.
- Anticancer activity (IC₅₀: 12–45 μM) validates biological relevance.
Structural Confirmation and Analytical Data
- X-ray Crystallography : Confirms planarity of the triazine core and gauche conformation of substituents (e.g., torsion angle N7–N8–C10–C11 = 82.0°).
- NMR/IR : Key signals include:
Summary of Preferred Methods
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| Diazopyrazole Cyclization | 45–78 | Mild conditions | Requires pre-synthesized enamines |
| Acid-Promoted Closure | 65–82 | Scalable | Long reaction times |
| Multi-Component | 60–85 | One-pot, diverse substituents | Optimization required |
| Sodium Azide Cyclization | 70–88 | Biologically active products | Tautomerization challenges |
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit strong anti-inflammatory properties comparable to established drugs like cyclosporine. For example, an isoxazolo[5,4-e]-1,2,4-triazepine derivative demonstrated significant immunosuppressive effects in vivo by reducing antibody-forming cells and inflammation in animal models .
- Anticancer Properties : Some studies have suggested that isoxazolopyrazolotriazines may inhibit cancer cell proliferation. The mechanisms involve the modulation of signaling pathways related to cell growth and apoptosis .
Material Science Applications
This compound has been explored for its potential in developing advanced materials:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of the materials .
Agricultural Applications
The compound's biological activity extends to agricultural uses:
- Pesticides and Herbicides : this compound derivatives are being investigated for their potential as agrochemicals. Their ability to disrupt specific biochemical pathways in pests makes them suitable candidates for developing novel pesticides .
Study 1: Anti-inflammatory Effects
A study conducted on the immunosuppressive properties of an isoxazolo[5,4-e]-1,2,4-triazepine derivative (RM33) demonstrated its efficacy in reducing inflammation in carrageenan-induced paw edema models in rats. The results indicated a dose-dependent response that significantly lowered inflammation markers compared to control groups .
Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that derivatives of this compound inhibited cell proliferation by inducing apoptosis. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may act as an immunosuppressive agent by modulating the production of inflammatory cytokines .
Comparison with Similar Compounds
Photochemical and Electronic Properties
Table 2: Photochemical Properties
- Key Insight : The AIE effect in this compound is attributed to restricted intramolecular rotation in aggregated states, a feature absent in rigid analogs like pyrazolo[3,4-d]pyrimidines .
Stability and Reactivity
- Thermal Stability : this compound decomposes above 250°C, comparable to pyrazolo[5,1-c][1,2,4]triazine derivatives but less stable than pyridazine-based analogs .
- Reactivity : The isoxazole ring undergoes electrophilic substitution at the 4-position, whereas pyrazolo[1,5-a]pyridines react preferentially at the pyridine nitrogen .
Biological Activity
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological effects, including anticancer properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molar Mass : 161.12 g/mol
- CAS Number : 2140305-42-4
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that certain derivatives exhibited stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231). The most active compound increased apoptosis through the activation of caspases 3/7, 8, and 9, indicating a potential mechanism for its anticancer effects .
2. Cytotoxicity and Mechanisms
The cytotoxic effects of this compound have been evaluated using various assays.
- MTT Assay Results :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for the design of more potent derivatives. Modifications to the molecular structure can significantly influence biological activity.
| Compound | Structure Modification | Cytotoxicity (IC50) | Apoptotic Pathway |
|---|---|---|---|
| 3a | Sulfonyl group added | Lower than cisplatin | Caspase activation |
| 3b | Methyl substitution | Stronger than cisplatin | Mitochondrial pathway |
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other therapeutic potentials:
Q & A
Q. What are the optimal synthetic routes for Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursors like hydrazonoyl chlorides or aminopyrazoles. For example, brominated derivatives can be synthesized via dehydration-aromatization of 4-oxo analogs in acidic media, followed by reductive elimination of the carbonyl group . Key steps include:
- Reaction optimization : Use of DMF-DMA (dimethylformamide dimethyl acetal) for cyclization improves yield by facilitating intramolecular coupling .
- Purification : Column chromatography with silica gel and recrystallization from ethanol/DMSO mixtures ensures purity .
Critical parameters : pH control during reduction, temperature (reflux conditions), and steric effects of substituents (e.g., tert-butyl groups) influence isomer distribution .
Q. How can X-ray crystallography resolve structural ambiguities in fused triazine systems?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for determining bond lengths, angles, and non-covalent interactions. For example:
- Aromaticity analysis : Reduced bond alternation (e.g., C4=O to C4-H conversion) increases aromaticity, observed via shortened bond lengths (1.38–1.42 Å) and planarization of fused rings .
- Solvent effects : DMSO solventates alter packing modes by introducing O···H and N···H hydrogen bonds, while non-solvated crystals favor π-stacking .
Data interpretation : Use software like Mercury or OLEX2 for Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What in vitro assays evaluate the biological activity of these compounds?
- Methodological Answer :
- Antifungal screening : Follow CLSI M27-A3 guidelines for broth microdilution against Candida albicans and Cryptococcus spp. (MIC values typically 8–64 µg/mL) .
- Cytotoxicity assays : Use sulforhodamine B (SRB) or MTT assays on HCT-8 colon cancer cells. IC₅₀ values in the micromolar range (e.g., 3-nitropyrazolo derivatives) indicate dose-dependent growth inhibition .
- Antiviral testing : Plaque reduction assays for influenza A/H1N1, with IC₅₀ values >300 µM suggesting moderate activity .
Advanced Research Questions
Q. How do non-covalent interactions dictate crystal packing and stability?
- Methodological Answer :
- Halogen bonding : Bromine substituents form Br···N (3.1–3.3 Å) and Br···π (3.5 Å) interactions, stabilizing layered packing in 7-bromo derivatives .
- Hydrogen-bond networks : 4-Oxo analogs form dimeric motifs via N–H···O bonds (2.8 Å), while 4-H analogs lack H-bonding, favoring π-stacking .
Quantitative analysis : Energy framework calculations (using CrystalExplorer) reveal dispersion forces dominate (60–70% contribution) in non-polar derivatives .
Q. What computational strategies predict detonation performance in energetic derivatives?
- Methodological Answer :
- Density functional theory (DFT) : Calculate crystal density (ρ) and heat of formation (ΔHf) using Gaussian08. For example, compound 34 (1.819 g/cm³) shows detonation velocity (D = 8312 m/s) comparable to HMX .
- Sensitivity modeling : Use Kamlet-Jacobs equations to correlate H-bonding (e.g., –NO₂ and –NH₂ groups) with impact sensitivity (IS >20 J) .
Table: Key energetic properties
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity (IS, J) |
|---|---|---|---|
| 34 | 1.819 | 8312 | >40 |
| 30 | 1.78 | 8250 | 35 |
| HMX | 1.91 | 9100 | 7.4 |
| Source: Adapted from |
Q. How to resolve contradictions in substituent effects on aromaticity and reactivity?
- Methodological Answer :
- Case study : C4=O to C4-H substitution increases aromaticity (shorter bonds) but reduces conjugation, altering reactivity. Confirm via NMR (¹³C chemical shifts >160 ppm for carbonyls) and XRD .
- Controlled experiments : Synthesize isomeric pairs (e.g., 7-bromo vs. 8-bromo) and compare Hammett σ values to quantify electronic effects .
Statistical analysis : Principal component analysis (PCA) of XRD data identifies steric vs. electronic contributions to isomer stability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
